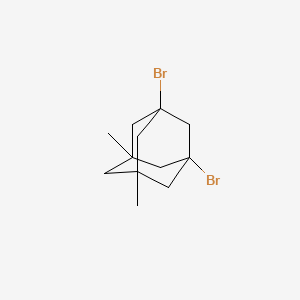

1,3-Dibromo-5,7-dimethyladamantane

Descripción general

Descripción

1,3-Dibromo-5,7-dimethyladamantane: is a chemical compound with the molecular formula C₁₂H₁₈Br₂ and a molecular weight of 322.079 g/mol It is a derivative of adamantane, a polycyclic hydrocarbon, and features two bromine atoms and two methyl groups attached to the adamantane skeleton

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

1,3-Dibromo-5,7-dimethyladamantane can be synthesized through the bromination of 1,3-dimethyladamantane. The process involves the following steps :

-

Bromination Reaction:

Reagents: Bromine (Br₂), iron powder (Fe), and 1,2-dichloroethane.

Conditions: The reaction is carried out at 25°C.

Procedure: Bromine and iron powder are added to 1,2-dichloroethane in a reaction vessel. The mixture is heated to 25°C, and 1,3-dimethyladamantane is slowly added. The reaction is monitored by gas chromatography until completion.

-

Workup:

- The reaction mixture is treated with saturated sodium bisulfite solution to remove excess bromine.

- The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.

- The product is purified by recrystallization from cold cyclohexane, yielding this compound with a high purity of ≥99%.

Industrial Production Methods:

Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions:

1,3-Dibromo-5,7-dimethyladamantane undergoes various chemical reactions, including:

-

Substitution Reactions:

Reagents: Aromatic substrates, alkylboronic acid esters.

Conditions: Typically carried out in the presence of catalysts or under specific conditions to facilitate the substitution of bromine atoms.

-

Oxidation Reactions:

Reagents: Molecular oxygen, N-hydroxyphthalimide combined with cobalt salts.

Conditions: These reactions yield products such as 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.

Major Products:

- 3,5-Dimethyladamantan-1-ol

- 5,7-Dimethyladamantane-1,3-diol

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor for Biological Compounds

DBDA serves as a starting material for synthesizing various biologically active compounds. Its reactivity allows for the formation of derivatives that exhibit a broad spectrum of biological activity. For instance, reactions with fuming nitric acid yield products with a 2-oxaadamantane skeleton, which are significant in medicinal chemistry for developing new pharmaceuticals.

2. Bromination Reactions

The compound can be synthesized through bromination processes involving 1,3-dimethyladamantane. The bromination reaction typically employs reagents such as bromine (Br₂) and iron powder (Fe) under controlled conditions, yielding DBDA efficiently.

Biological Applications

1. Antiviral Activity

Research indicates that DBDA may possess antiviral properties. Studies have shown that halogenated adamantanes can inhibit viral replication, making them candidates for antiviral drug development .

2. Antimicrobial Properties

The compound's structure allows it to interact with microbial cell membranes, potentially leading to antimicrobial activity. This characteristic is crucial for developing disinfectants and antiseptics .

Industrial Applications

1. Lubricants and Additives

DBDA is explored as an additive in lubricants due to its effectiveness in reducing friction and wear in internal combustion engines. Dialkyl esters derived from DBDA have been identified as promising candidates for enhancing the performance of lubricants while being cost-effective .

2. Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and mechanical properties .

Data Summary

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for biologically active compounds | Broad spectrum of biological activity |

| Biological Research | Antiviral and antimicrobial properties | Potential drug development |

| Industrial Lubricants | Additive in lubricants to reduce friction | Improved performance in engine lubrication |

| Material Science | Development of polymers with enhanced properties | Increased thermal stability |

Case Studies

Case Study 1: Antiviral Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of DBDA and tested their efficacy against viral strains. The results indicated that certain derivatives showed significant inhibition of viral replication, highlighting their potential as antiviral agents.

Case Study 2: Lubricant Development

A research project focused on synthesizing dialkyl esters from DBDA demonstrated that these compounds could effectively reduce friction coefficients by up to 30% compared to conventional lubricants. This finding positions DBDA-derived esters as viable alternatives in industrial applications.

Mecanismo De Acción

The mechanism of action of 1,3-dibromo-5,7-dimethyladamantane involves its ability to undergo various chemical transformations. For example, in the presence of fuming nitric acid, it can form 2-oxaadamantane derivatives through a sequence of nitrolysis and rearrangement reactions . These transformations are facilitated by the compound’s unique adamantane skeleton, which provides stability and reactivity.

Comparación Con Compuestos Similares

- 1,3-Dimethyladamantane

- 1-Bromo-3,5-dimethyladamantane

- 1-Chloro-3,5-dimethyladamantane

Comparison:

1,3-Dibromo-5,7-dimethyladamantane is unique due to the presence of two bromine atoms and two methyl groups on the adamantane skeleton. This structural feature imparts distinct reactivity and stability compared to its analogs. For instance, 1,3-dimethyladamantane lacks the bromine atoms, making it less reactive in substitution reactions .

Actividad Biológica

1,3-Dibromo-5,7-dimethyladamantane is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and two methyl groups on the adamantane framework. Its molecular formula is with a molecular weight of approximately 322.08 g/mol. The compound is classified as a flammable liquid and poses hazards such as severe skin burns and eye damage if mishandled.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions that lead to the formation of biologically active derivatives.

Key Mechanisms:

- Reactivity with Nitric Acid: The compound reacts with fuming nitric acid to yield products with a 2-oxaadamantane skeleton, suggesting potential influence on biochemical pathways involving these derivatives.

- Substitution Reactions: It can participate in substitution reactions with aromatic substrates and alkylboronic acid esters, leading to various halogenated derivatives.

- Oxidation Reactions: The compound can be oxidized to produce derivatives such as 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol, which may exhibit distinct biological activities.

Synthesis Methods

The synthesis of this compound typically involves the bromination of 1,3-dimethyladamantane.

Bromination Reaction:

- Reagents: Bromine (Br₂), iron powder (Fe), and 1,2-dichloroethane.

- Conditions: The reaction is conducted at 25°C.

- Procedure: Bromine and iron powder are mixed in 1,2-dichloroethane; then 1,3-dimethyladamantane is added slowly while monitoring the reaction via gas chromatography until completion.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives derived from similar synthesis pathways:

Propiedades

IUPAC Name |

1,3-dibromo-5,7-dimethyladamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKEBIXYLMOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.